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Compound of Interest

Compound Name: Cadmium-111

Cat. No.: B083967 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to ¹¹¹Cd NMR Spectroscopy
Cadmium-111 (¹¹¹Cd) is a spin ½ nucleus that provides a valuable tool for probing the local

chemical environment of cadmium in a variety of systems.[1] With a natural abundance of

12.8%, ¹¹¹Cd NMR is a sensitive technique for characterizing organocadmium compounds,

coordination complexes, and cadmium-substituted biomolecules.[2] The large chemical shift

range of over 800 ppm is highly sensitive to the nature of the coordinating ligands, their

geometry, and the overall coordination number.[2] This sensitivity makes ¹¹¹Cd NMR a powerful

method for structural elucidation in solution and the solid state.

In drug development and structural biology, cadmium(II) is often used as a spectroscopic probe

to study the metal binding sites of zinc(II) and calcium(II) metalloproteins. The substitution of

the native diamagnetic Zn²⁺ or Ca²⁺ ions with the NMR-active ¹¹¹Cd²⁺ allows for the

characterization of the metal coordination sphere, providing insights into protein structure,

function, and interaction with potential drug candidates.

¹¹¹Cd NMR Chemical Shift Referencing
Accurate and consistent chemical shift referencing is crucial for the comparison of ¹¹¹Cd NMR

data across different experiments and laboratories. The IUPAC recommends a unified chemical

shift scale where all nuclei are referenced to the ¹H signal of tetramethylsilane (TMS) at 0 ppm.

This is achieved through the use of a specific frequency ratio (Ξ) for each nucleus.
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Primary Referencing Standard
The primary reference for ¹¹¹Cd NMR, according to the unified scale, is the resonance

frequency of TMS. The chemical shift of a ¹¹¹Cd signal is determined relative to the frequency

of the ¹H signal of TMS using the following Ξ value:

Nucleus Ξ Value (%)

¹¹¹Cd 21.117098

This value is derived from the recommended ratio for ¹¹³Cd and the known ratio of ¹¹¹Cd/¹¹³Cd

frequencies.

Secondary Referencing Standards
In practice, direct referencing to TMS is often inconvenient. Therefore, secondary external

standards are commonly employed. The chemical shifts of these secondary standards are

calibrated against the primary reference.

Compound Chemical Shift (δ, ppm) Solvent/Conditions

Dimethyl cadmium (Me₂Cd) 641 Neat

0.1 M Cadmium Perchlorate

(Cd(ClO₄)₂)
0 D₂O

Note: The chemical shifts of ¹¹¹Cd and ¹¹³Cd are virtually identical, with ¹¹³Cd being slightly

more sensitive.[1]

Quantitative Data: ¹¹¹Cd Chemical Shifts
The chemical shift of ¹¹¹Cd is highly dependent on the coordination environment. The following

tables summarize typical chemical shift ranges for various classes of cadmium compounds.

Table 1: ¹¹¹Cd Chemical Shift Ranges by Compound
Class
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Compound Class Chemical Shift Range (δ, ppm)

Organocadmium Compounds 400 to 700

Cadmium Halides -100 to 250

Cadmium Chalcogenides (O, S, Se) -500 to 700

Cadmium-Nitrogen Complexes 150 to 400

Cadmium-Phosphorus Complexes 100 to 400

Aqua and Solvated Ions -100 to 50

Table 2: ¹¹¹Cd Chemical Shifts of Selected Cadmium
Compounds
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Compound Ligand Donor Atoms Chemical Shift (δ, ppm)

[Cd(H₂O)₆]²⁺ O₆ 0

[Cd(Me₂SO)₆]²⁺ O₆ 50

[Cd(CN)₄]²⁻ C₄ 320

[Cd(PPh₃)₄]²⁺ P₄ 350

[Cd(SPh)₄]²⁻ S₄ 630

[Cd(SePh)₄]²⁻ Se₄ 550

CdS (bulk) S 65

CdSe (bulk) Se -83

CdTe (bulk) Te -346

[Cd(Py2SH)₄]²⁺ S₄ 534.5

[Cd(Py4SH)₄]²⁺ S₄ 569.8

[Cd(Q2SH)₄]²⁺ S₄ 520.4

[Cd(NCS)₄]²⁻ N₄ 260

[Cd(NCO)₄]²⁻ N₄ 180

[Cd(acac)₂(H₂O)₂] O₆ -30

Cd₇-Metallothionein S (cysteine) 610 to 680

Experimental Protocols
Protocol for Sample Preparation

Dissolution: Dissolve the cadmium-containing sample in a suitable deuterated solvent to a

final concentration that provides an adequate signal-to-noise ratio in a reasonable acquisition

time. For proteins, concentrations of 0.1 mM to 1 mM are typical. For small molecules, higher

concentrations can be used.
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Filtration: To ensure a homogeneous magnetic field, remove any particulate matter by

filtering the sample through a small plug of glass wool in a Pasteur pipette directly into the

NMR tube.

Volume Adjustment: Adjust the sample volume to the manufacturer's specifications for the

NMR probe being used (typically 0.5-0.7 mL for a 5 mm tube).

Referencing:

Internal Referencing: Not generally recommended for ¹¹¹Cd NMR due to the potential for

interaction of the reference compound with the sample.

External Referencing (Substitution Method):

1. Prepare the sample and a separate reference sample (e.g., 0.1 M Cd(ClO₄)₂ in D₂O) in

identical NMR tubes.

2. First, acquire the spectrum of your sample after locking and shimming on the solvent

deuterium signal.

3. Without changing the lock or shim settings, carefully replace the sample tube with the

reference tube.

4. Acquire the spectrum of the reference sample.

5. Calibrate the chemical shift of the reference sample to its known value (0 ppm for 0.1 M

Cd(ClO₄)₂).

6. Apply the same chemical shift correction to the spectrum of your sample.

Protocol for 1D ¹¹¹Cd NMR Data Acquisition
Spectrometer Setup:

Insert the sample into the magnet.

Lock the spectrometer on the deuterium signal of the solvent.
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Shim the magnetic field to obtain a narrow and symmetrical lock signal.

Acquisition Parameters:

Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on

Bruker instruments).

Transmitter Frequency Offset (O1P): Center the spectral window on the expected

chemical shift range of the ¹¹¹Cd signals.

Spectral Width (SW): Set a spectral width that encompasses the entire expected ¹¹¹Cd

chemical shift range (e.g., 900 ppm).

Acquisition Time (AQ): Typically 0.1 to 0.5 seconds.

Relaxation Delay (D1): Set to 1-2 times the estimated T₁ relaxation time of the ¹¹¹Cd

nucleus. A value of 1-2 seconds is a good starting point.

Number of Scans (NS): Accumulate a sufficient number of scans to achieve the desired

signal-to-noise ratio. This can range from hundreds to thousands of scans depending on

the sample concentration.

Proton Decoupling: Use a broad decoupling sequence (e.g., garp or waltz16) during

acquisition to remove ¹H-¹¹¹Cd couplings and improve signal-to-noise.

Data Processing:

Apply a Fourier transform to the acquired FID.

Phase the spectrum to obtain pure absorption lineshapes.

Apply a baseline correction.

Reference the chemical shift scale as described in section 4.1.

Visualizations
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Logical Workflow for ¹¹¹Cd NMR Referencing and Data
Acquisition
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Click to download full resolution via product page

Caption: Workflow for external referencing in ¹¹¹Cd NMR.

Application in Drug Discovery: Probing Metalloprotein-
Inhibitor Interactions
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Caption: Using ¹¹¹Cd NMR to study drug-target interactions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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